

An In-depth Technical Guide to Mitochondrial Staining with MitoMark Red I

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Compound of Interest

Compound Name: **MitoMark Red I**

Cat. No.: **B1677169**

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This guide provides a comprehensive overview of the core mechanism and practical application of **MitoMark Red I**, a fluorescent probe for the targeted staining of mitochondria in living cells.

Core Mechanism of Action

MitoMark Red I, also widely known as MitoTracker Red CMXRos, is a cell-permeant, red-fluorescent dye specifically designed for labeling mitochondria in viable cells.^{[1][2]} Its mechanism of action is a two-step process that relies on both the physiological state of the mitochondria and a covalent interaction for retention.

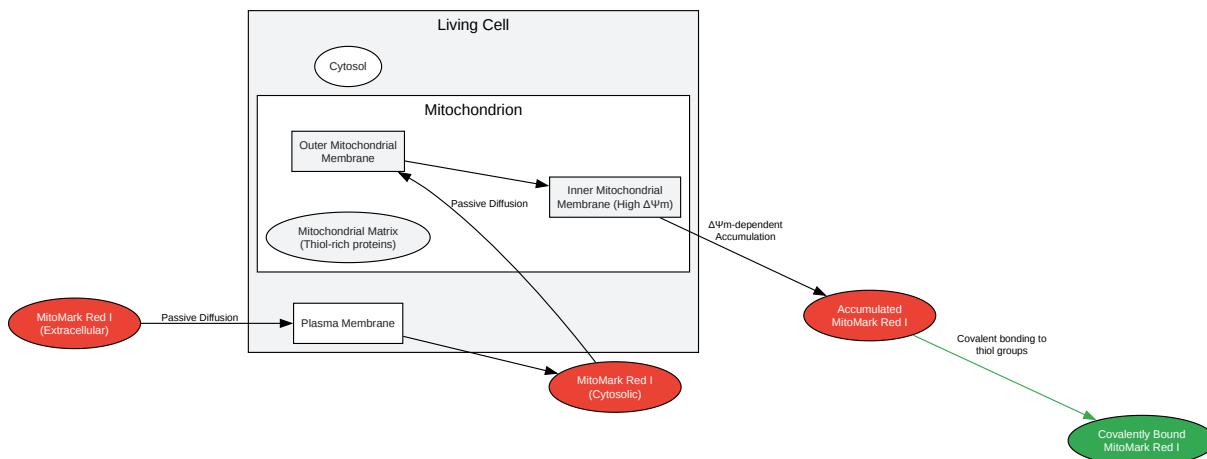
Initially, the lipophilic and cationic nature of the **MitoMark Red I** molecule allows it to passively diffuse across the plasma membrane of a cell.^{[1][3][4][5][6]} Subsequently, the dye is electrophoretically drawn to and accumulates within the mitochondrial matrix. This accumulation is primarily driven by the large negative mitochondrial membrane potential ($\Delta\Psi_m$) maintained by healthy, actively respiring mitochondria.^{[1][3][7][8]}

The second critical feature of **MitoMark Red I** is its mildly thiol-reactive chloromethyl moiety.^{[2][4][5][9][10]} Once concentrated within the mitochondria, this group covalently reacts with free thiol groups on proteins and peptides in the mitochondrial matrix, forming stable thioether bonds.^[2] This covalent linkage is crucial for retaining the dye within the mitochondria, even

after cell fixation and permeabilization procedures that would typically wash out other potential-dependent mitochondrial dyes.[1][5][6][7]

It is important to note that while the initial accumulation is dependent on the mitochondrial membrane potential, the final fluorescence intensity may not solely reflect this potential due to the covalent binding.[11][12]

Signaling Pathway and Staining Mechanism



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Caption: Mechanism of **MitoMark Red I** mitochondrial staining.

Quantitative Data

The following tables summarize the key quantitative properties of **MitoMark Red I**.

Property	Value	Reference
Chemical Name	9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-i um chloride	[1]
Molecular Formula	C ₃₂ H ₃₂ Cl ₂ N ₂ O	[1][3]
Molecular Weight	531.52 g/mol	[1][3]
CAS Number	167095-09-2	[1][3]
Excitation Maximum (λ_{ex})	~578-579 nm	[1][3][8][10]
Emission Maximum (λ_{em})	~599-600 nm	[1][3][8][10]
Extinction Coefficient (ϵ)	117,000 M ⁻¹ cm ⁻¹	[1][3]
Appearance	Solid	[13]
Solubility	Soluble in DMSO	[1][3][14]

Experimental Parameter	Recommended Range	Reference
Working Concentration (Live Cells)	25-500 nM	[9][10][14][15][16]
Working Concentration (Fixed Cells)	100-500 nM	[14][16]
Incubation Time	15-45 minutes	[9][10][14][15]
Incubation Temperature	37°C	[1][9][14][15][16]

Experimental Protocols

The following are generalized protocols for staining both adherent and suspension cells with **MitoMark Red I**. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions

- Prepare a 1 mM Stock Solution: Dissolve 50 µg of lyophilized **MitoMark Red I** in 94.1 µL of high-quality, anhydrous DMSO.[9][10][14][15][16]
- Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][10][14][15] The reconstituted stock solution is typically stable for up to 2 weeks when stored properly. [10][15]
- Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (typically 50-200 nM) in pre-warmed (37°C) growth medium or a suitable buffer (e.g., HBSS).[1][9][14][15][16]

Staining Protocol for Adherent Cells

- Culture adherent cells on coverslips or in a suitable imaging dish to the desired confluence.
- Aspirate the culture medium.
- Add the pre-warmed **MitoMark Red I** working solution to the cells.
- Incubate the cells for 15-45 minutes at 37°C under normal cell culture conditions, protected from light.[9][14][15]
- Remove the staining solution and wash the cells two to three times with fresh, pre-warmed growth medium or buffer.
- The cells are now ready for live-cell imaging.

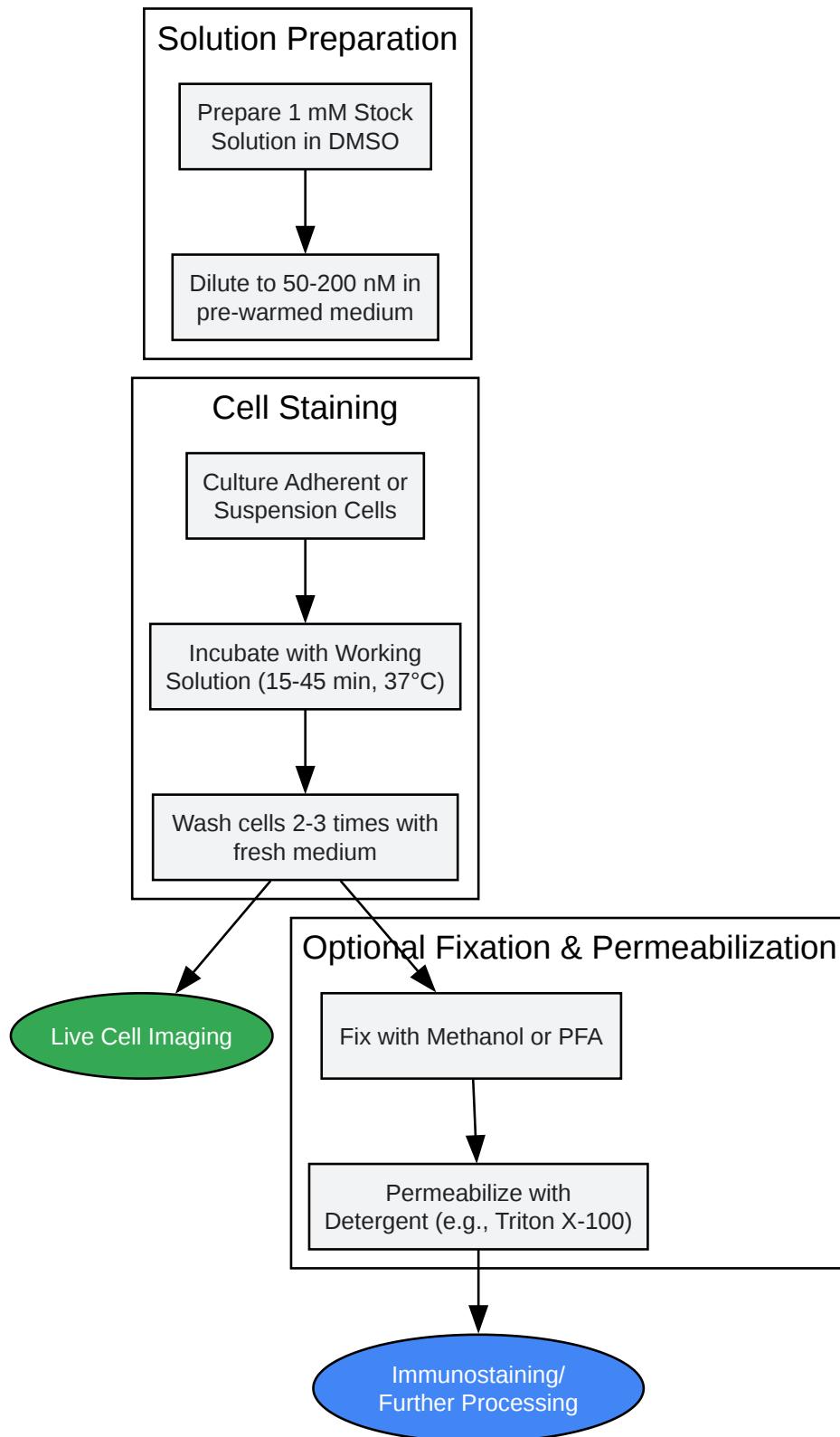
Staining Protocol for Suspension Cells

- Harvest the suspension cells by centrifugation (e.g., 5 minutes at 300 x g).
- Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed **MitoMark Red I** working solution.
- Incubate the cells for 15-45 minutes at 37°C under appropriate conditions, protected from light.[14]
- Centrifuge the cells to pellet them and remove the staining solution.
- Gently resuspend the cell pellet in fresh, pre-warmed growth medium or buffer to wash.
- Repeat the centrifugation and resuspension step for a total of two to three washes.
- After the final wash, resuspend the cells in the desired medium for analysis.

Fixation and Permeabilization (Optional)

- After staining, wash the cells as described above.
- Aspirate the final wash medium.
- Add a pre-chilled (e.g., -20°C) fixative such as methanol or a freshly prepared 4% paraformaldehyde solution in PBS.[9][10][15]
- Incubate for 15-20 minutes at room temperature or as required by the specific fixation protocol.
- Rinse the cells three times with PBS for 5 minutes each.[9][10][15]
- If required for subsequent immunostaining, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.
- Rinse the cells again with PBS.
- The cells are now ready for further processing, such as immunostaining or mounting for microscopy.

Experimental Workflow



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Caption: General experimental workflow for **MitoMark Red I** staining.

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